molecular formula C11H10N2 B084086 4-(Pyridin-4-yl)aniline CAS No. 13296-04-3

4-(Pyridin-4-yl)aniline

Cat. No. B084086
CAS RN: 13296-04-3
M. Wt: 170.21 g/mol
InChI Key: GKVYVZSNXXTOMQ-UHFFFAOYSA-N
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Patent
US08877760B2

Procedure details

A mixture of 4-(4-nitrophenyl)pyridine (274 mg, 1.37 mmol) and Pd—C(10%, 80 mg) in MeOH (10 mL) was hydrogenated under balloon H2 for 20 h. The mixture was then filtered through celite. The filtrate was concentrated in vacuo to give 4-(pyridin-4-yl)aniline as a solid (211 mg).
Quantity
274 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[N:13]1[CH:14]=[CH:15][C:10]([C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
274 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CC=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 211 mg
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.